molecular formula C10H11N3O B576112 Acetyl-(4-methylanilino)cyanamide CAS No. 191028-19-0

Acetyl-(4-methylanilino)cyanamide

Cat. No.: B576112
CAS No.: 191028-19-0
M. Wt: 189.218
InChI Key: RNOKRIRPGPLUIV-UHFFFAOYSA-N
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Description

Acetyl-(4-methylanilino)cyanamide is a synthetic organic compound combining acetylated aromatic amine and cyanamide functional groups. The compound features a 4-methylanilino group (a methyl-substituted aniline) acetylated at the nitrogen, coupled with a cyanamide moiety (-NH-C≡N). This hybrid structure may confer unique reactivity or biological activity compared to simpler analogs .

Properties

CAS No.

191028-19-0

Molecular Formula

C10H11N3O

Molecular Weight

189.218

IUPAC Name

acetyl-(4-methylanilino)cyanamide

InChI

InChI=1S/C10H11N3O/c1-8-3-5-10(6-4-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3

InChI Key

RNOKRIRPGPLUIV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NN(C#N)C(=O)C

Synonyms

Acetic acid, 1-cyano-2-(4-methylphenyl)hydrazide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-(4-methylanilino)cyanamide typically involves the reaction of 4-methylaniline with acetyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Acetyl-(4-methylanilino)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted cyanamides, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetyl-(4-methylanilino)cyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetyl-(4-methylanilino)cyanamide involves its interaction with specific molecular targets. The compound’s unique NCN connectivity allows it to participate in various biochemical pathways. It can act as an electrophile or nucleophile, depending on the reaction environment .

Comparison with Similar Compounds

N-(4-Aminophenyl)acetamide (4-Acetamidoaniline)

  • Structure : Simplifies to an acetylated aniline derivative lacking the cyanamide group.
  • Properties :
    • Soluble in polar solvents due to the amide and amine groups.
    • Used as an intermediate in dye synthesis and oxidation bases .
  • This highlights how the cyanamide moiety in Acetyl-(4-methylanilino)cyanamide may enhance its electrophilicity or capacity for hydrogen bonding .

(2Z)-4-(4-Methylanilino)-4-Oxobut-2-enoic Acid

  • Structure: Features a 4-methylanilino group conjugated with a ketone and carboxylic acid.
  • Properties: Dissociation Constant: $ \text{p}K_a = 2.81 \pm 0.25 $, indicating moderate acidity suitable for acid-base titration . Solubility: Insoluble in water, likely due to hydrophobic aromatic and enone groups .
  • Comparison: The carboxylic acid group in this compound contrasts with the cyanamide in this compound, suggesting divergent solubility and reactivity. The latter’s cyanamide may confer greater stability in alkaline conditions .

2-(4-Methylanilino)-3-[(4-Methylphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

  • Structure: A complex heterocycle with dual 4-methylanilino and imine groups.
  • Properties: Molecular Formula: $ \text{C}{23}\text{H}{20}\text{N}_4\text{O} $, indicating a high molecular weight and planar aromatic system. Applications: Likely explored for pharmaceutical activity due to its pyrido-pyrimidinone core, a common scaffold in kinase inhibitors .
  • Comparison: The extended aromatic system may enhance π-π stacking interactions, unlike this compound’s simpler structure. However, both compounds’ 4-methylanilino groups could influence binding to biological targets .

Calcium Cyanamide (CaCN$_2$)

  • Structure: Inorganic cyanamide salt.
  • Properties: Agricultural Use: Effective soil fumigant and nitrogen source, reducing anthracnose incidence in strawberries by altering soil microbiota . Hazards: Reacts with water to release toxic ammonia; causes skin irritation and respiratory issues .
  • Comparison: While sharing the cyanamide group, this compound’s organic structure likely mitigates the extreme reactivity and toxicity seen in calcium cyanamide, making it safer for controlled applications .

Key Data Table: Comparative Properties of this compound and Analogs

Compound Molecular Formula Key Functional Groups Solubility Dissociation Constant Applications/Notes
This compound Not explicitly provided Acetylated aniline, cyanamide Likely low (inferred) Not reported Hypothesized agrochemical/pharma use
N-(4-Aminophenyl)acetamide $ \text{C}8\text{H}{10}\text{N}_2\text{O} $ Acetamide, aniline Polar solvents Not reported Dye intermediate, oxidation base
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid $ \text{C}{11}\text{H}{11}\text{NO}_3 $ Aniline, ketone, carboxylic acid Insoluble in water $ \text{p}K_a = 2.81 $ Analytical applications via titration
Calcium Cyanamide $ \text{CaCN}_2 $ Inorganic cyanamide Water-reactive Alkaline hydrolysis Soil fumigant, nitrogen source

Research Implications and Gaps

  • Safety Profile: While calcium cyanamide’s hazards are well-documented, organic cyanamides like this compound require toxicity studies to confirm safer handling .

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